molecular formula C19H22N2O5S B2518513 2-(4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenoxy)acetamide CAS No. 2034574-58-6

2-(4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenoxy)acetamide

Cat. No. B2518513
CAS RN: 2034574-58-6
M. Wt: 390.45
InChI Key: RLKDYMBJUFRRDT-UHFFFAOYSA-N
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Description

The compound 2-(4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenoxy)acetamide is a sulfamate-based molecule, which is a functional group of significance in medicinal chemistry and drug development. Sulfamates are typically derived from alcohols and phenols and are known for their susceptibility to basic conditions, which often limits their use to later stages in synthesis. The compound likely possesses a benzofuran moiety, which is a structural component often found in natural products and pharmaceuticals, indicating potential biological activity.

Synthesis Analysis

The synthesis of related sulfamate compounds involves the conversion of alcohols or phenols into primary sulfamates using sulfamoyl chloride. A novel approach to protect the sulfamate group has been developed, which involves replacing the NH protons with 4-methoxybenzyl or 2,4-dimethoxybenzyl groups, making the sulfamates stable to various conditions and suitable for multi-step synthesis . Although the exact synthesis of the compound is not detailed, it is likely that similar strategies could be employed, utilizing a benzofuran derivative as the starting phenol.

Molecular Structure Analysis

The molecular structure of sulfamate-based compounds is characterized by the presence of a sulfonamide group attached to an aromatic ring. In the case of the compound , the benzofuran ring system adds complexity to the molecule, potentially affecting its electronic and steric properties. The presence of the acetamide moiety suggests additional hydrogen bonding capabilities, which could influence the compound's interaction with biological targets.

Chemical Reactions Analysis

Sulfamates, including those with benzofuran components, can undergo various chemical reactions. For instance, halogenation reactions have been observed with related acetamide compounds, where electrophilic and radical conditions can lead to the substitution of hydrogen atoms on the aromatic ring . The stability of the sulfamate group under different conditions is crucial for its manipulation during synthesis, and the use of protecting groups can facilitate reactions at other sites of the molecule without affecting the sulfamate group .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamate-based compounds are influenced by their functional groups. The stability of the sulfamate group under basic conditions is a key property, as it allows for the compound's use in multi-step synthetic processes . The introduction of halogen atoms, as seen in related compounds, can significantly alter the compound's reactivity, polarity, and potentially its biological activity . The acetamide group contributes to the compound's solubility and hydrogen bonding potential, which are important factors in drug design and pharmacokinetics.

Scientific Research Applications

Research on Related Benzofuran Derivatives

  • Synthesis and Derivatives of Benzofuran : Benzofuran derivatives, such as those explored by Kawase, Takata, and Hikishima (1971), involve the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran. These compounds have been investigated for their chemical properties and potential applications in creating more complex organic molecules (Kawase, Takata, & Hikishima, 1971).

  • Antimicrobial Activity of Benzofuran Compounds : The study by Reddy et al. (2008) synthesized 2-heterocyclic/acyclic amino/4'-acetamidophenoxy derivatives of benzofuran and evaluated their antimicrobial activity. This research indicates the potential use of benzofuran derivatives in developing new antimicrobial agents (Reddy, Prasad, Kumar, Reddy, & Raju, 2008).

Research on Sulfamoyl and Phenoxy Compounds

  • Interaction with Diuretics and Antibiotics : A study on the interaction of sulfamoyl- and phenoxy diuretics, as well as beta-lactam antibiotics, with renal transport systems by Ullrich, Rumrich, and Klöss (1989), demonstrates the medical relevance of sulfamoyl and phenoxy compounds in understanding drug interactions and effects on renal function (Ullrich, Rumrich, & Klöss, 1989).

  • Novel Coordination Complexes and Antioxidant Activity : The synthesis and characterization of novel coordination complexes constructed from pyrazole-acetamide derivatives, as explored by Chkirate et al. (2019), showcase the potential of sulfamoyl and phenoxy compounds in creating structures with significant antioxidant activity. This suggests potential applications in researching oxidative stress and its related diseases (Chkirate et al., 2019).

Safety and Hazards

The safety data sheet (SDS) for this compound can be accessed for detailed safety and hazard information . It’s important to handle this compound with appropriate safety measures as it’s not intended for human or veterinary use.

Future Directions

Benzofuran derivatives, including this compound, have a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research could focus on exploring its potential therapeutic applications.

properties

IUPAC Name

2-[4-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13(10-14-2-7-18-15(11-14)8-9-25-18)21-27(23,24)17-5-3-16(4-6-17)26-12-19(20)22/h2-7,11,13,21H,8-10,12H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKDYMBJUFRRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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